1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities. This particular compound is of interest due to its unique structure, which includes a triazole ring and a trimethoxybenzylidene group. The presence of these functional groups contributes to its diverse range of applications in various fields, including medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- typically involves the reaction of 1,2,4-triazole with 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Commonly used catalysts include acids or bases, and the reaction is often performed in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher throughput. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its anticancer, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability
Wirkmechanismus
The mechanism of action of 1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition of enzyme activity or modulation of receptor function. The trimethoxybenzylidene group can enhance these interactions by providing additional binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
4-(4-Methylbenzylideneamino)-1,2,4-Triazole: A compound with a similar structure but different substituents on the benzylidene group.
5-(5-Methyl-1H-pyrazol-3-yl)-4H-1,2,4-Triazole-3-Thiol: A triazole derivative with a pyrazole ring and thiol group
Uniqueness
1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- is unique due to the presence of the trimethoxybenzylidene group, which imparts distinct chemical and biological properties. This compound’s ability to form multiple non-covalent interactions makes it a valuable scaffold for drug design and development .
Eigenschaften
Molekularformel |
C12H14N4O3 |
---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
(E)-N-(1,2,4-triazol-4-yl)-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C12H14N4O3/c1-17-10-4-9(5-11(18-2)12(10)19-3)6-15-16-7-13-14-8-16/h4-8H,1-3H3/b15-6+ |
InChI-Schlüssel |
LDBJZBWMJQHBQD-GIDUJCDVSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2C=NN=C2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.